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Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the
structural elucidation of methamphetamine ethyl carbamate, a derivative of
methamphetamine. Due to the limited availability of direct experimental data for this specific
compound, this guide synthesizes information from analogous structures and theoretical
principles to present predicted spectral data and standardized experimental protocols. The
techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR)
Spectroscopy. This document is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals engaged in the analysis of novel psychoactive
substances and related compounds.

Introduction

Methamphetamine ethyl carbamate, with the formal name methyl(1-methyl-2-phenylethyl)-
carbamic acid, ethyl ester, is an analytical reference standard categorized as an amphetamine
derivative.[1][2] Its structural elucidation is critical for forensic applications, toxicological studies,
and in the development of new therapeutic agents. This guide outlines the key analytical
techniques and expected data for the unambiguous identification and characterization of this
molecule.
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Physicochemical Properties

A summary of the known and predicted physicochemical properties of methamphetamine
ethyl carbamate is presented in Table 1.

Table 1: Physicochemical Properties of Methamphetamine Ethyl Carbamate

Property Value Source

methyl(1-methyl-2-

Formal Name phenylethyl)-carbamic acid, [1]
ethyl ester

CAS Number 120504-67-8 [1]

Molecular Formula C13H19NO2 [1]

Molecular Weight 221.3 g/mol [1]

Sparingly soluble in DMSO

B and Ethanol (1-10 mg/ml),
Solubility ] ) [1]

Slightly soluble in PBS (pH

7.2) (0.1-1 mg/ml)

Purity (as a standard) >98% [1]

Analytical Techniques and Predicted Data

The structural confirmation of methamphetamine ethyl carbamate relies on a combination of
chromatographic and spectroscopic methods. The following sections detail the expected
outcomes from each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic
compounds. Methamphetamine ethyl carbamate is amenable to GC-MS analysis, which
provides both retention time data for separation and a mass spectrum for structural
identification.
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Predicted Mass Spectrum: The electron ionization (El) mass spectrum of methamphetamine
ethyl carbamate is predicted to exhibit a molecular ion peak (M*) at m/z 221. The
fragmentation pattern is anticipated to be dominated by cleavages adjacent to the nitrogen
atom and the carbonyl group, as well as the loss of the ethyl group. A proposed fragmentation
pathway is illustrated in the "Logical Relationships in Structural Elucidation" diagram below.

Table 2: Predicted Mass Spectral Fragmentation of Methamphetamine Ethyl Carbamate

Proposed Relative . .
mlz Information Gained
Fragment lon Abundance
221 [M]* Low Molecular lon

Loss of the ethoxy

176 [M - OCH2CHs]* Moderate

group

Loss of the benzyl
132 [M - CeHsCH2]* Moderate

group

Tropylium ion (from
91 [C7HA]* High i (

benzyl group)

) Cleavage alpha to the

58 [CsHsN]* High

nitrogen

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are crucial for the complete structural assignment of
methamphetamine ethyl carbamate. The predicted chemical shifts are based on the known
spectra of methamphetamine and ethyl carbamate.[3][4][5]

Table 3: Predicted *H NMR Chemical Shifts for Methamphetamine Ethyl Carbamate

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.rsc.org/suppdata/c9/nj/c9nj06213k/c9nj06213k1.pdf
https://www.researchgate.net/figure/H-NMR-spectrum-obtained-for-ethyl-carbamate-2a-synthesized-using-homogeneous-mode-and_fig3_373165514
https://hmdb.ca/spectra/nmr_one_d/2423
https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton Predicted Chemical o Coupling Constant
Environment Shift (8, ppm) Multiplicity (J, Hz)

Aromatic C-H 7.20 - 7.40 m

CH (methine) 4.20-4.40 m ~6-7

O-CHz (methylene) 4.00 - 4.20 q ~7

N-CHs (methyl) 2.80-3.00 S

CHz2 (benzyl) 2.70-2.90 m

CH-CHs (methyl) 1.10- 1.30 d ~6-7

O-CH2-CHs (methyl) 1.10- 1.30 t ~7

Table 4: Predicted 13C NMR Chemical Shifts for Methamphetamine Ethyl Carbamate

Carbon Environment Predicted Chemical Shift (8, ppm)
C=0 (carbonyl) 155 - 157

Aromatic C (quaternary) 138 - 140

Aromatic C-H 126 - 130

O-CH:2 60 - 62

CH (methine) 52 -55

CHz (benzyl) 40 - 42

N-CHs 30-33

CH-CHs 15-18

O-CH2-CHs 14-16

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The FTIR spectrum of methamphetamine ethyl carbamate is
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expected to show characteristic absorption bands for the carbamate group, the aromatic ring,
and the aliphatic chains.[2][6]

Table 5: Predicted FTIR Absorption Bands for Methamphetamine Ethyl Carbamate

Wavenumber ) . . .
Intensity Vibration Functional Group
(cm™)
3050 - 3030 Medium C-H stretch Aromatic
2980 - 2850 Medium-Strong C-H stretch Aliphatic
1700 - 1680 Strong C=0 stretch Carbamate
1605, 1495 Medium-Weak C=C stretch Aromatic
1250 - 1200 Strong C-N stretch Carbamate
1100 - 1000 Strong C-O stretch Ester
Monosubstituted
750 - 700 Strong C-H bend
benzene

Experimental Protocols

The following are generalized protocols for the structural elucidation of methamphetamine
ethyl carbamate. Instrument parameters should be optimized for the specific equipment used.

GC-MS Analysis

o Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent
such as methanol or ethyl acetate.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source.

e GC Conditions:

o Column: 30 m x 0.25 mm ID, 0.25 um film thickness, non-polar stationary phase (e.g., 5%
phenyl polysiloxane).
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o Injector Temperature: 250 °C.

o Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15
°C/min to 280 °C, hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injection Volume: 1 pL (splitless or split injection).
e MS Conditions:
o lon Source Temperature: 230 °C.
o lonization Energy: 70 eV.
o Mass Range: m/z 40 - 550.

o Scan Mode: Full scan.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64.

o Spectral Width: 0 - 12 ppm.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment.
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o Number of Scans: 1024 or more, depending on sample concentration.

o Spectral Width: 0 - 200 ppm.

FTIR Spectroscopy

e Sample Preparation: For solid samples, place a small amount directly onto the attenuated
total reflectance (ATR) crystal. For liquid samples, a drop can be placed on the crystal.

e Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

e Acquisition:

[e]

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

(¢]

[¢]

Background: A background spectrum of the clean ATR crystal should be collected before
analyzing the sample.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and a proposed mass
fragmentation pathway for methamphetamine ethyl carbamate.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15556799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Analytical Techniques

Data Angalysis
Mass Spectrum NMR Spectra IR Spectrum
(Fragmentation Pattern) (Chemical Shifts, Coupling) (Functional Groups)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of methamphetamine ethyl carbamate.

- *OCH2CHs [M - OCH2CHs]*
m/z = 176

- *CsHsCH:2 [M - CeHsCH2]* - C2H20:2 > [CsHsN]*
m/z = 132 m/z = 58

Rearrangement > [C7H7*+
m/z =91
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Caption: Proposed mass spectral fragmentation of methamphetamine ethyl carbamate.

Conclusion

The structural elucidation of methamphetamine ethyl carbamate can be effectively achieved
through a combination of GC-MS, NMR, and FTIR spectroscopy. While direct experimental
data for this specific compound is not widely published, this guide provides a robust framework
based on the analysis of analogous compounds and established spectroscopic principles. The
presented tables of predicted spectral data and detailed experimental protocols offer a valuable
starting point for researchers in the field. The use of multiple, complementary analytical
techniques is essential for the unambiguous confirmation of the structure of novel psychoactive
substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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